molecular formula C10H13NO2 B245125 2-(4-Ethylphenoxy)acetamide

2-(4-Ethylphenoxy)acetamide

Cat. No. B245125
M. Wt: 179.22 g/mol
InChI Key: PMNXYEIHZHINAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylphenoxy)acetamide, also known as ethyl 4-(2-(4-ethylphenoxy)acetamido)benzoate, is a chemical compound with potential applications in scientific research. This compound is synthesized through a series of chemical reactions and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)acetamide is not fully understood, but it is believed to act as a modulator of the adenosine A2A receptor. This receptor is involved in the regulation of various physiological functions, including inflammation, neuroprotection, and cardiovascular function. By modulating this receptor, 2-(4-Ethylphenoxy)acetamide may have potential therapeutic effects in a variety of disease states.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Ethylphenoxy)acetamide has potential anti-inflammatory effects, which may be mediated through its modulation of the adenosine A2A receptor. Additionally, this compound has been shown to have potential neuroprotective effects in models of neurodegenerative disease. Further studies are needed to fully understand the biochemical and physiological effects of 2-(4-Ethylphenoxy)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Ethylphenoxy)acetamide in laboratory experiments is its potential specificity for the adenosine A2A receptor. This compound may be useful as a chemical probe for studying the function of this receptor in various biological systems. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic effects.

Future Directions

For research on 2-(4-Ethylphenoxy)acetamide include further studies on its mechanism of action and potential therapeutic effects, as well as its potential toxicity and safety profile. Additionally, this compound may have potential applications in the development of new treatments for neurodegenerative diseases and other conditions involving inflammation and cardiovascular dysfunction.
Conclusion:
2-(4-Ethylphenoxy)acetamide is a chemical compound with potential applications in scientific research as a chemical probe for studying biological systems. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further studies are needed to fully understand the potential therapeutic effects of 2-(4-Ethylphenoxy)acetamide and its potential applications in the development of new treatments for various disease states.

Synthesis Methods

The synthesis of 2-(4-Ethylphenoxy)acetamide involves a multi-step process starting with the reaction of 4-2-(4-Ethylphenoxy)acetamidephenol with 2-(4-Ethylphenoxy)acetamide chloroacetate to form 2-(4-Ethylphenoxy)acetamide 4-(4-2-(4-Ethylphenoxy)acetamidephenoxy)butanoate. This intermediate is then reacted with hydrazine hydrate to form 2-(4-Ethylphenoxy)acetamide 4-(2-(4-2-(4-Ethylphenoxy)acetamidephenoxy)acetamido)benzoate, which is further treated with acetic anhydride to yield 2-(4-Ethylphenoxy)acetamide.

Scientific Research Applications

2-(4-Ethylphenoxy)acetamide has potential applications in scientific research as a chemical probe for studying biological systems. This compound has been used as a ligand for the study of the adenosine A2A receptor, which is involved in the regulation of various physiological functions. Additionally, 2-(4-Ethylphenoxy)acetamide has been studied for its potential as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNXYEIHZHINAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310239
Record name 2-(4-Ethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303796-43-2
Record name 2-(4-Ethylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303796-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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